molecular formula C7H7N3 B6324004 6-Methyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 1312891-31-8

6-Methyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No. B6324004
CAS RN: 1312891-31-8
M. Wt: 133.15 g/mol
InChI Key: NOVCJZAVHSEZDU-UHFFFAOYSA-N
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Description

6-Methyl-5H-pyrrolo[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound . It has a molecular formula of C7H7N3 . This compound is part of the pyrrolopyrazine class of compounds, which are known to exhibit various biological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The compound has a molecular weight of 133.151 Da and a monoisotopic mass of 133.063995 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . It has a molar refractivity of 39.5±0.3 cm3, a polar surface area of 42 Å2, and a polarizability of 15.7±0.5 10-24 cm3 . The compound also has a molar volume of 104.6±3.0 cm3 .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

6-Methyl-5H-pyrrolo[2,3-b]pyrazine derivatives have shown promising results in cancer research. A specific derivative, 6-amino-5-(3-chlorophenylamino)-7-(1-methyl-1H-benzo[d]imidazol-2-yl)-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitrile, exhibited significant antiproliferative activity against renal and breast cancer cell lines. Molecular docking studies indicated that these compounds could be potential inhibitors of cyclin-dependent kinases, a key target in cancer therapy (Dubinina et al., 2006).

Synthesis and Chemical Properties

The thermal cyclisation of pyrazinylhydrazones has been used to synthesize various substituted 5H-pyrrolo[2,3-b]pyrazines. These compounds have been explored for their unique chemical properties and potential applications in various fields, including materials science (Clark, Parrick, & Dorgan, 1976).

Efficient Synthesis Methods

Studies have focused on developing efficient synthesis methods for 6-substituted-5H-pyrrolo[2,3-b]pyrazines. These methods involve palladium-catalyzed heteroannulation processes, providing a pathway for the creation of various pyrrolo[2,3-b]pyrazine substrates, which are of interest in pharmaceutical and material sciences (Hopkins & Collar, 2004).

Novel Drug-like Molecule Synthesis

Recent research has explored the synthesis of novel drug-like molecules using 6,7-dihydro-5H-pyrrolo[2,3-c]pyrazines. These molecules, synthesized through a catalyst-free, tandem hydroamination-aromatic substitution, are being investigated for their bioactivity and pharmacokinetic properties (Turkett et al., 2020).

Optical and Thermal Properties in Material Science

In the field of material science, pyrazine scaffolds, including 5H-pyrrolo[2,3-b]pyrazines, have been synthesized and studied for their optical and thermal properties. These compounds are considered promising materials for optoelectronic applications due to their unique properties (Meti et al., 2017).

Antihypertensive Agents

Compounds such as tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines have been synthesized and evaluated for their potential as vascular smooth muscle relaxants and antihypertensive agents. This research indicates the therapeutic potential of pyrrolopyrazine derivatives in cardiovascular diseases (Abou-Gharbia et al., 1984).

Future Directions

The development of pyrrolopyrazine derivatives, including 6-Methyl-5H-pyrrolo[2,3-b]pyrazine, is a promising area of research . These compounds have potential use in medicine and agriculture due to their wide range of biological activities . Therefore, future research could focus on designing and synthesizing new leads to treat various diseases .

properties

IUPAC Name

6-methyl-5H-pyrrolo[2,3-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-4-6-7(10-5)9-3-2-8-6/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVCJZAVHSEZDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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